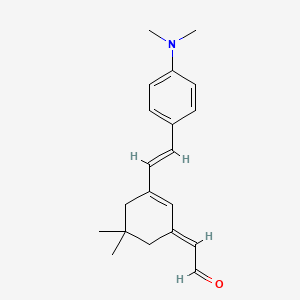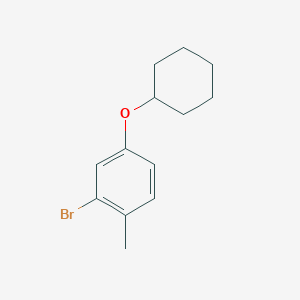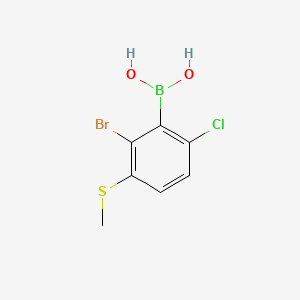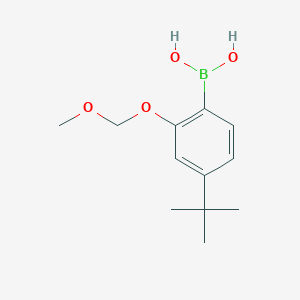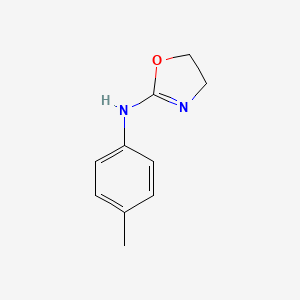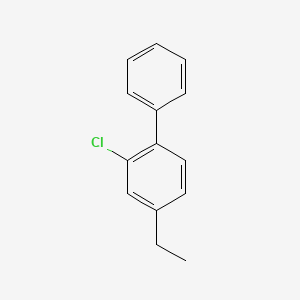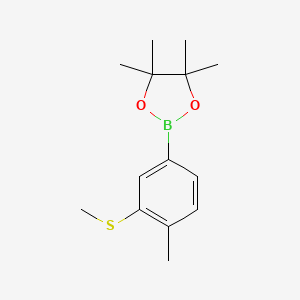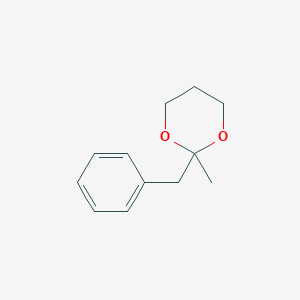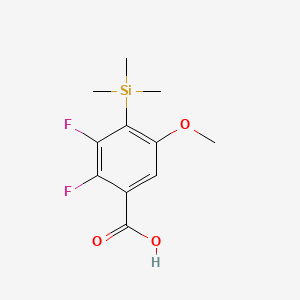
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid is an organic compound with the molecular formula C11H14F2O3Si. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a trimethylsilyl group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzoic acid and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,3-difluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with trimethylsilyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the benzoic acid can be reduced to a benzyl alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
科学研究应用
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the methoxy and trimethylsilyl groups can influence the compound’s lipophilicity and steric properties. These interactions can affect the compound’s reactivity and binding affinity to specific targets.
相似化合物的比较
Similar Compounds
2,3-Difluoro-5-methoxybenzoic acid: Lacks the trimethylsilyl group, which can affect its reactivity and solubility.
2,3-Difluoro-4-(trimethylsilyl)benzoic acid: Lacks the methoxy group, which can influence its electronic properties.
3,5-Difluoro-4-(trimethylsilyl)benzoic acid: Has a different substitution pattern, affecting its chemical behavior.
Uniqueness
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)benzoic acid is unique due to the combination of fluorine, methoxy, and trimethylsilyl groups on the benzoic acid core. This unique combination imparts specific electronic and steric properties, making it valuable in various chemical reactions and applications.
属性
分子式 |
C11H14F2O3Si |
|---|---|
分子量 |
260.31 g/mol |
IUPAC 名称 |
2,3-difluoro-5-methoxy-4-trimethylsilylbenzoic acid |
InChI |
InChI=1S/C11H14F2O3Si/c1-16-7-5-6(11(14)15)8(12)9(13)10(7)17(2,3)4/h5H,1-4H3,(H,14,15) |
InChI 键 |
FMWUDMBUMWKTFC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)F)F)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



